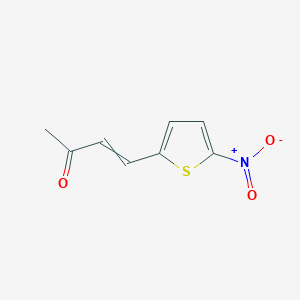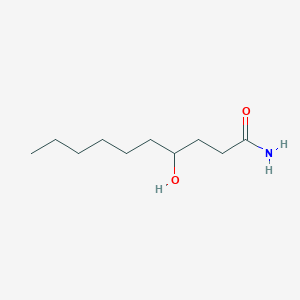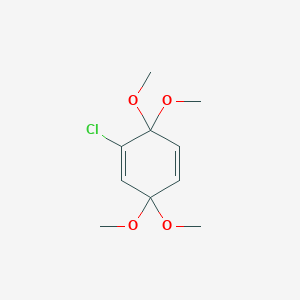
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester is a chemical compound with the molecular formula C19H25NO5 and a molecular weight of 347.4055 . This compound is known for its unique structure, which includes a cyano group, a phenyl group, and an octyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester involves several steps. One common method includes the reaction of ethaneperoxoic acid with 1-cyano-1-phenyloctanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis to create complex molecules . In biology, it can be used to study the effects of cyano and ester groups on biological systems. In medicine, it may be investigated for its potential therapeutic properties. Industrially, it can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester involves its interaction with molecular targets through its functional groups . The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester can be compared with other similar compounds such as Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester . While both compounds share the ethaneperoxoic acid and cyano groups, the presence of different phenyl groups (octyl vs. methylphenyl) imparts unique properties to each compound. This uniqueness can be leveraged in different applications depending on the desired chemical behavior.
Propriétés
Numéro CAS |
58422-91-6 |
|---|---|
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
(1-cyano-1-phenyloctyl) ethaneperoxoate |
InChI |
InChI=1S/C17H23NO3/c1-3-4-5-6-10-13-17(14-18,21-20-15(2)19)16-11-8-7-9-12-16/h7-9,11-12H,3-6,10,13H2,1-2H3 |
Clé InChI |
MODFHBHOPFVVPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C#N)(C1=CC=CC=C1)OOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
![3-Propyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14621091.png)
![N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14621099.png)


![N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide](/img/structure/B14621120.png)
![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)

![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)
